molecular formula C8H17N3O2 B13345136 1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea

1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea

Cat. No.: B13345136
M. Wt: 187.24 g/mol
InChI Key: DNSNIORUJNTUIE-RNFRBKRXSA-N
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Description

1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea is a synthetic organic compound with a molecular formula of C₉H₁₈N₂O₂ It is characterized by the presence of a pyrrolidine ring substituted with a methoxy group and a urea moiety

Preparation Methods

The synthesis of 1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol as the nucleophile.

    Formation of the Urea Moiety: The urea moiety is formed by reacting the pyrrolidine derivative with an isocyanate or a carbodiimide under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-3-((3R,4R)-4-methoxypyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

    1-Ethyl-3-((3R,4R)-4-hydroxypyrrolidin-3-yl)urea: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.

    1-Ethyl-3-((3R,4R)-4-aminopyrrolidin-3-yl)urea:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it valuable for various research and industrial purposes.

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-3-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea

InChI

InChI=1S/C8H17N3O2/c1-3-10-8(12)11-6-4-9-5-7(6)13-2/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12)/t6-,7-/m1/s1

InChI Key

DNSNIORUJNTUIE-RNFRBKRXSA-N

Isomeric SMILES

CCNC(=O)N[C@@H]1CNC[C@H]1OC

Canonical SMILES

CCNC(=O)NC1CNCC1OC

Origin of Product

United States

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